ETHYL 5-CARBAMOYL-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with the molecular formula C23H20N2O5S. This compound is known for its unique structure, which includes a thiophene ring, a xanthene moiety, and various functional groups that contribute to its diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction could produce reduced xanthene analogs .
Scientific Research Applications
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 4-(aminocarbonyl)-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate
- Ethyl 3-(aminocarbonyl)-4-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate
Uniqueness
What sets ETHYL 5-CARBAMOYL-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE apart is its specific arrangement of functional groups and the presence of both the thiophene and xanthene moieties.
Properties
Molecular Formula |
C23H20N2O5S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H20N2O5S/c1-3-29-23(28)17-12(2)19(20(24)26)31-22(17)25-21(27)18-13-8-4-6-10-15(13)30-16-11-7-5-9-14(16)18/h4-11,18H,3H2,1-2H3,(H2,24,26)(H,25,27) |
InChI Key |
KMOQILYLFZKRMB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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